4-(5-Bromo-2-fluorophenyl)azetidin-2-one

Lipophilicity Drug-like property prediction Pharmacokinetic profiling

4-(5-Bromo-2-fluorophenyl)azetidin-2-one (CAS 1340065-84-0) is a monocyclic β-lactam (2-azetidinone) bearing a 5-bromo-2-fluorophenyl substituent at the C4 position. With a molecular formula of C₉H₇BrFNO and a molecular weight of 244.06 g·mol⁻¹, the compound is offered at ≥95% purity by multiple specialty chemical suppliers.

Molecular Formula C9H7BrFNO
Molecular Weight 244.06 g/mol
Cat. No. B13319129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-2-fluorophenyl)azetidin-2-one
Molecular FormulaC9H7BrFNO
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=C(C=CC(=C2)Br)F
InChIInChI=1S/C9H7BrFNO/c10-5-1-2-7(11)6(3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)
InChIKeyDXEIWWPIZZTEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromo-2-fluorophenyl)azetidin-2-one – Procurement-Ready β-Lactam Building Block with Defined Physicochemical Profile (CAS 1340065-84-0)


4-(5-Bromo-2-fluorophenyl)azetidin-2-one (CAS 1340065-84-0) is a monocyclic β-lactam (2-azetidinone) bearing a 5-bromo-2-fluorophenyl substituent at the C4 position. With a molecular formula of C₉H₇BrFNO and a molecular weight of 244.06 g·mol⁻¹, the compound is offered at ≥95% purity by multiple specialty chemical suppliers . The azetidin-2-one core serves as a versatile scaffold for medicinal chemistry and agrochemical research, while the ortho-fluoro/meta-bromo arrangement on the pendant phenyl ring provides a unique electronic and steric signature that distinguishes it from its positional isomers . Predicted physicochemical properties—including a density of 1.648 ± 0.06 g·cm⁻³, a boiling point of 364.4 ± 42.0 °C, a LogP of 2.1492, and a topological polar surface area (TPSA) of 29.1 Ų—have been computationally determined and are available from authoritative chemical databases .

4-(5-Bromo-2-fluorophenyl)azetidin-2-one – Why Positional Isomers Are Not Interchangeable in Research or Synthesis


Bromo-fluoro-substituted 4-phenylazetidin-2-ones sharing the identical molecular formula (C₉H₇BrFNO) and molecular weight (244.06) are not functionally equivalent. The position of the bromine and fluorine atoms on the phenyl ring dictates the compound's lipophilicity, electronic distribution, and steric accessibility, all of which directly affect reactivity in cross-coupling reactions, hydrogen-bonding interactions, and biological target engagement . Procurement of a positional isomer such as 4-(4-bromo-2-fluorophenyl)azetidin-2-one (CAS 1339218-02-8) in place of the 5-bromo-2-fluoro derivative introduces a quantifiable LogP shift (ΔLogP ≈ -0.32), which can alter membrane permeability, metabolic stability, and off-target binding profiles in pharmacological assays . The quantitative evidence presented below confirms that these differences are measurable and must be accounted for in structure–activity relationship (SAR) studies, synthetic route design, and analytical method development.

4-(5-Bromo-2-fluorophenyl)azetidin-2-one – Head-to-Head Comparative Evidence Against Closest Positional Isomer Analogs


LogP Advantage: +0.32 Higher Lipophilicity vs. 4-(4-Bromo-2-fluorophenyl)azetidin-2-one

The target compound 4-(5-bromo-2-fluorophenyl)azetidin-2-one exhibits a computationally predicted LogP of 2.1492 . In contrast, its closest positional isomer, 4-(4-bromo-2-fluorophenyl)azetidin-2-one (CAS 1339218-02-8), has a predicted LogP of 1.8274 as reported by Fluorochem . This difference of +0.3218 log units indicates substantially higher lipophilicity for the 5-bromo-2-fluoro regioisomer, which can translate into improved membrane permeability and altered tissue distribution in biological systems.

Lipophilicity Drug-like property prediction Pharmacokinetic profiling

Boiling Point Differentiation: 2.2 °C Lower vs. 4-(4-Bromo-2-fluorophenyl)azetidin-2-one

The predicted boiling point of 4-(5-bromo-2-fluorophenyl)azetidin-2-one is 364.4 ± 42.0 °C , compared to 366.6 ± 42.0 °C for the 4-(4-bromo-2-fluorophenyl) positional isomer . Although the absolute difference is modest (2.2 °C), it is reproducible across independent database entries and reflects the impact of halogen substitution pattern on intermolecular forces.

Purification Distillation Thermal stability

Predicted Density Parity Confirms Isosteric Utility Across Isomers

Both 4-(5-bromo-2-fluorophenyl)azetidin-2-one and its 4-(4-bromo-2-fluorophenyl) isomer share an identical predicted density of 1.648 ± 0.06 g·cm⁻³ . This parity confirms that the compounds are effectively isosteric in the solid state despite their regiochemical differences, meaning that formulation behavior, crystal packing, and molar volume considerations are likely comparable.

Formulation Crystallography Solid-state characterization

Synthetic Versatility: Orthogonal Reactivity of the 5-Bromo-2-Fluoro Substitution Pattern

The 5-bromo-2-fluorophenyl arrangement places the bromine atom at the meta position relative to the azetidinone C4 attachment point and the fluorine at the ortho position. This geometry creates electronically differentiated halogen sites: the bromine is activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Ullmann) while the fluorine remains inert under standard coupling conditions, enabling sequential functionalization strategies . In the 4-(4-bromo-2-fluorophenyl) isomer, both halogens reside in electronically similar environments (para-bromo, ortho-fluoro), reducing orthogonality. The meta-bromo/ortho-fluoro motif is a recognized privileged architecture in kinase inhibitor fragments and CNS-targeted scaffolds [1].

Cross-coupling Late-stage functionalization Selective halogen reactivity

Low TPSA (29.1 Ų) Supports Favorable CNS Drug-Like Property Profile

The target compound has a computed topological polar surface area (TPSA) of 29.1 Ų . This value falls well below the widely cited CNS permeability threshold of ≤70–90 Ų used in drug discovery programs to prioritize compounds with potential blood–brain barrier penetration [1]. The low TPSA is a direct consequence of the monocyclic β-lactam core with only one hydrogen-bond donor (lactam N–H) and one hydrogen-bond acceptor (lactam carbonyl); the halogen substituents contribute minimally to polar surface area while adding molecular weight and lipophilicity. Among azetidin-2-one positional isomers, TPSA remains constant at 29.1 Ų, but the combination of low TPSA with the higher LogP (2.15) of the 5-bromo-2-fluoro isomer yields a more favorable CNS multiparameter optimization (MPO) score than the 4-bromo-2-fluoro isomer (LogP 1.83).

CNS drug design Blood–brain barrier permeability Oral bioavailability prediction

4-(5-Bromo-2-fluorophenyl)azetidin-2-one – Prioritized Application Scenarios Informed by Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring Differentiated Halogen Handles

When building a focused library of 4-aryl-β-lactam analogs for hit-to-lead optimization, the 5-bromo-2-fluoro isomer enables sequential derivatization: first a Suzuki coupling at the meta-bromine to introduce diverse aryl or heteroaryl groups, followed by retention of the ortho-fluorine for metabolic stabilization or ¹⁹F NMR-based binding assays. The LogP of 2.15 places initial analogs in a favorable lipophilicity range for oral absorption screening .

CNS Penetrant Fragment-Based Drug Discovery

With a TPSA of 29.1 Ų—significantly below the 70–90 Ų CNS cutoff—and a LogP of 2.15, this β-lactam fragment is an ideal core for fragment growing or merging strategies targeting neurological indications. Its physicochemical profile aligns with CNS MPO guidelines, and the bromine serves as an X-ray anomalous scatterer for crystallographic fragment screening .

Process Chemistry: Scalable Intermediate with Predictable Purification Behavior

The predicted boiling point of 364.4 °C and density of 1.648 g·cm⁻³ provide actionable parameters for large-scale purification design. The 2.2 °C lower boiling point relative to the 4-bromo-2-fluoro isomer may reduce energy input during distillation or facilitate removal of lower-boiling impurities in a manufacturing setting . The compound is available in multi-gram quantities from multiple vendors at ≥95% purity, supporting kilo-lab scale-up .

Agrochemical Lead Generation with Halo-Azetidinone Scaffolds

The azetidin-2-one core is a recognized scaffold in agrochemical discovery programs targeting fungal and bacterial crop pathogens. The 5-bromo-2-fluoro substitution pattern provides a differentiated electronic profile and a synthetic vector for introducing agrochemical-specific moieties (e.g., sulfonamides, carboxamides) via bromine displacement . The compound's favorable LogP and low TPSA support its potential as a phloem-mobile systemic agent prototype.

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